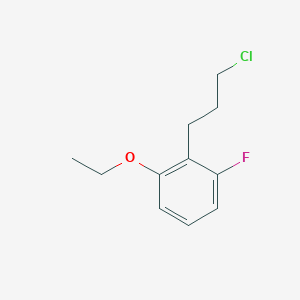![molecular formula C18H22N2OS B14066702 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL CAS No. 102415-99-6](/img/structure/B14066702.png)
10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)-2-methylpropyl]-: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its complex structure, which includes a phenothiazine core with a hydroxyl group at the 3-position and a dimethylamino-methylpropyl side chain at the 10-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)-2-methylpropyl]- typically involves multi-step organic reactions. The process begins with the formation of the phenothiazine core, followed by the introduction of the hydroxyl group at the 3-position. The final step involves the attachment of the dimethylamino-methylpropyl side chain at the 10-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the phenothiazine core, potentially converting it to dihydrophenothiazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)-2-methylpropyl]- involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the dimethylamino group can interact with neurotransmitter receptors, modulating their activity. These interactions lead to a range of biological effects, including antipsychotic and anti-inflammatory properties.
Comparación Con Compuestos Similares
Chlorpromazine: Another phenothiazine derivative with similar therapeutic applications.
Promethazine: Known for its antihistamine properties.
Thioridazine: Used in the treatment of psychiatric disorders.
Uniqueness: 10H-Phenothiazin-3-ol, 10-[3-(dimethylamino)-2-methylpropyl]- stands out due to its specific side chain, which imparts unique pharmacological properties. This structural variation can lead to differences in receptor binding affinity and metabolic stability, making it a valuable compound for research and development.
Propiedades
Número CAS |
102415-99-6 |
|---|---|
Fórmula molecular |
C18H22N2OS |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
10-[3-(dimethylamino)-2-methylpropyl]phenothiazin-3-ol |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-10-14(21)8-9-16(18)20/h4-10,13,21H,11-12H2,1-3H3 |
Clave InChI |
SWKMYBQQYSXWHF-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)


![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)




